Hydron;acetate

Description

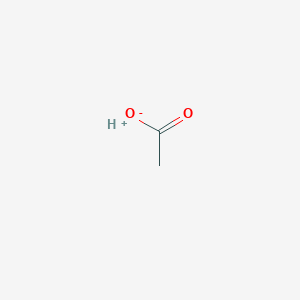

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

hydron;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-75-5 | |

| Record name | Acetic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64-19-7 | |

| Record name | Acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.6 °C | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Structure, Energetics, and Interactions of Acetate Species

Hydration Dynamics and Hydrogen Bonding of Acetate (B1210297) and Acetic Acid in Aqueous Environments

The solvation of acetate and acetic acid in water is a complex process governed by a balance of hydrophobic and hydrophilic interactions. The interplay of these forces dictates the structure and dynamics of the surrounding water molecules.

The methyl (-CH₃) group of both acetate and acetic acid introduces a hydrophobic character, leading to the formation of a structured hydration shell. Studies using the 1D-RISM integral equation method have quantified the extent of this hydrophobic hydration. It was found that the average number of water molecules constituting the hydrophobic hydration shell around the methyl group is 8.9 for acetic acid and increases to 10 for the acetate ion. researchgate.net This hydrophobic hydration is considered fragile; it diminishes significantly with increases in solute concentration and temperature. nih.govacs.org The water molecules in this shell exhibit weaker hydrogen bonds compared to bulk water. acs.org

Table 1: Hydration Shell Characteristics of Acetate and Acetic Acid

| Species | Average Number of Water Molecules in Hydrophobic Hydration Shell (-CH₃ group) |

|---|---|

| Acetic Acid | 8.9 researchgate.net |

| Acetate Ion | 10 researchgate.net |

The carboxyl (-COOH) and carboxylate (-COO⁻) groups are the primary sites for hydrophilic interactions with water, participating as both hydrogen bond donors and acceptors. wikipedia.org There is a marked difference in the extent of hydrogen bonding between the protonated and deprotonated forms. The carboxyl group of an acetic acid molecule forms an average of 2.5 hydrogen bonds with surrounding water molecules. researchgate.net In contrast, the deprotonated carboxylate group of the acetate ion forms an average of 6 hydrogen bonds, indicating a much stronger interaction with water. researchgate.net This strong hydrophilic interaction of water with the -COO⁻ moiety is a dominant feature of acetate's hydration. nih.govacs.org

Studies on methyl acetate in water reveal that the interaction with the carbonyl oxygen allows for the formation of up to two hydrogen bonds. acs.org The presence of these hydrogen bonds leads to an equilibrium between species bonded to one and two water molecules. acs.orgnih.gov

Table 2: Hydrogen Bonding of Carboxyl and Carboxylate Groups in Water

| Functional Group | Average Number of Hydrogen Bonds with Water |

|---|---|

| Carboxyl (-COOH) | 2.5 researchgate.net |

| Carboxylate (-COO⁻) | 6 researchgate.net |

The transition from acetic acid to the acetate ion, through deprotonation, induces a significant reorganization of the local water structure. researchgate.net This reorientation is a direct consequence of the enhanced hydrogen bonding capacity of the newly formed carboxylate group compared to the carboxylic acid group. researchgate.net The increased number of hydrogen bonds from 2.5 to 6 necessitates a substantial rearrangement of the water molecules surrounding the functional group to accommodate the new, stronger interactions. researchgate.net This dynamic process underscores the profound effect of the protonation state on the local solvent environment.

Gas-Phase Proton Transfer Mechanisms and Energetics of Acetate Derivatives

In the absence of a solvent, the intrinsic properties of acetate derivatives, such as their reactivity and stability, can be examined. Gas-phase studies provide fundamental insights into proton transfer mechanisms and fragmentation pathways.

Proton affinity (PA) is a measure of a molecule's basicity in the gas phase. For esters like acetates, protonation typically occurs at the carbonyl oxygen. The proton affinities of various acetate esters have been determined experimentally and through theoretical calculations. These values are crucial for understanding the energetics of acid-catalyzed reactions in the gas phase. researchgate.netnih.govresearchgate.net

The proton affinity of alkyl acetates is influenced by the nature of the alkyl group. Generally, increasing the size and branching of the alkyl group can lead to slight increases in proton affinity. nih.govresearchgate.net

Table 3: Gas-Phase Proton Affinities (PA) of Selected Acetate Esters

| Compound | Formula | Proton Affinity (kJ/mol) | Proton Affinity (kcal/mol) |

|---|---|---|---|

| Methyl acetate | CH₃COOCH₃ | 839.5 nih.gov | 200.96 (II) researchgate.net |

| Ethyl acetate | CH₃COOC₂H₅ | 841.7 nih.gov | 207.13 (II) researchgate.net |

| Propyl acetate | CH₃COOC₃H₇ | 836.9 nih.gov | - |

| Isopropyl acetate | CH₃COOC₃H₇ | 841.7 nih.gov | - |

| tert-butyl acetate | CH₃COOC₄H₉ | 845.2 nih.gov | - |

Note: (II) refers to a specific conformer in the cited study. Conversion: 1 kcal = 4.184 kJ. Discrepancies may exist between different experimental and computational methods.

When protonated esters are subjected to sufficient energy in the gas phase, they undergo fragmentation. The observed fragmentation patterns provide valuable information about the structure of the ion and the underlying reaction mechanisms. For protonated acetate esters, several key fragmentation pathways have been identified. researchgate.netcolostate.educdnsciencepub.com

Three primary decomposition modes are typically observed: a) Formation of an acylium ion (CH₃CO⁺) : This pathway involves the cleavage of the acyl-oxygen bond. It is the sole fragmentation channel for protonated methyl acetate but becomes less significant for acetates with larger alkyl groups. researchgate.netcolostate.edu b) Loss of an alkene to form protonated acetic acid (CH₃COOH₂⁺) : This rearrangement reaction is a major decomposition mode for many acetate esters, particularly those with primary alkyl groups that can readily eliminate an alkene. researchgate.netcdnsciencepub.com c) Formation of a carbocation (R⁺) : This involves the cleavage of the alkyl-oxygen bond. The stability of the resulting carbocation is a critical factor. For instance, protonated tert-butyl acetate preferentially fragments to form the stable tert-butyl cation (t-C₄H₉⁺). colostate.edu

The competition between these pathways is highly dependent on the energy supplied during protonation and the structure of the ester. researchgate.netcolostate.edu For example, in higher acetates, where the proton affinities of the carbonyl and ether oxygens are closer, some acyl ion formation may result from initial protonation at the ether oxygen. researchgate.netcolostate.edu

Spectroscopic Elucidation of Acetate Interactions and Conformations

Spectroscopic techniques are indispensable tools for investigating the structure, bonding, and dynamic behavior of acetate species in various chemical environments. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies provide detailed insights into molecular conformations, intermolecular interactions, and reaction mechanisms.

NMR spectroscopy is a powerful method for probing the electronic environment of atomic nuclei, offering a wealth of structural information about acetate and its derivatives.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its local electronic environment. For acetate species, the protons of the methyl group (CH₃) are of primary interest. The position of their signal is influenced by the electronegativity of the adjacent atoms.

In methyl acetate (CH₃COOCH₃), two distinct signals are observed because the protons of the two methyl groups are in different chemical environments. libretexts.org The protons of the acetate methyl group (CH₃CO-) are deshielded by the adjacent carbonyl group and typically resonate around 2.0-2.1 ppm. libretexts.org The protons of the other methyl group, which is directly attached to the ester oxygen (-OCH₃), are more deshielded and appear further downfield, around 3.6 ppm. libretexts.orglibretexts.org The greater deshielding effect of the ester oxygen compared to the carbonyl group results in this clear separation of signals. libretexts.org This principle allows for the clear assignment of proton signals in various acetate esters.

The pH of the solution can also significantly influence the chemical shift of the acetate methyl protons. Studies have shown that while the methyl signals of N-acetyl-L-aspartate (NAA) are only slightly affected by pH changes, the signal for free acetate is largely shifted as its carboxylic acid function is titrated. nih.gov This can lead to signal overlap at specific pH values, such as the overlap of acetate and NAA signals at pH 4.7, which is a critical consideration in the analysis of biological samples. nih.gov

Interactive Table: ¹H NMR Chemical Shifts for Acetate-Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) | Solvent |

| Methyl Acetate | CH₃ -COO | ~2.05 | CDCl₃ |

| Methyl Acetate | -O-CH₃ | ~3.67 | CDCl₃ |

| Ethyl Acetate | CH₃ -COO | ~2.05 | CDCl₃ |

| Ethyl Acetate | -O-CH₂-CH₃ | ~1.26 | CDCl₃ |

| Sodium Acetate | CH₃ -COO⁻ | ~1.90 | D₂O |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Spin-spin coupling, or signal splitting, in ¹H NMR spectra arises from the magnetic interactions between non-equivalent protons on adjacent atoms. libretexts.org This phenomenon provides valuable information about the connectivity of atoms in a molecule. The splitting pattern follows the n+1 rule , where a signal is split into n+1 peaks by n neighboring, non-equivalent protons. docbrown.info

A classic example is ethyl acetate (CH₃COOCH₂CH₃). The signal for the acetyl methyl protons (CH₃CO-) appears as a singlet around 2.05 ppm because it has no adjacent, non-equivalent protons. libretexts.org In contrast, the signals for the ethyl group are split. The methylene (B1212753) protons (-OCH₂-) are adjacent to the three protons of the terminal methyl group, so their signal is split into a quartet (3+1=4). The terminal methyl protons (-CH₂CH₃) are adjacent to the two methylene protons, and their signal is split into a triplet (2+1=3). libretexts.org

The distance between the sub-peaks in a split signal is called the coupling constant (J), measured in Hertz (Hz). libretexts.org The magnitude of J is independent of the spectrometer's magnetic field strength and is a key parameter in detailed structural analysis. In a study of O-acetylated monosaccharides, ensembles of ¹³C-¹H and ¹³C-¹³C J-couplings were measured to quantitatively determine the rotational conformation of the ester bond. nih.gov This research demonstrated that eight different J-couplings are sensitive to this rotation, allowing for detailed modeling of the side-chain conformation in solution. nih.govosti.gov

NMR spectroscopy is highly effective in characterizing metal-acetate complexes, particularly in distinguishing between paramagnetic and diamagnetic species. magritek.comresearchgate.net

Diamagnetic Complexes : Metal ions with no unpaired electrons, such as Al³⁺, form diamagnetic complexes. The ¹H NMR spectrum of a diamagnetic complex like Al(acac)₃ (aluminum acetylacetonate) shows sharp, well-defined resonances in the typical 0-8 ppm range. azom.com

Paramagnetic Complexes : Transition metals with unpaired electrons (e.g., Mn³⁺, Co²⁺, Ni²⁺) form paramagnetic complexes. docbrown.infomagritek.com The presence of unpaired electrons creates a strong local magnetic field that significantly affects the NMR spectrum. This results in broad, shifted signals that often appear far outside the typical chemical shift range. magritek.comazom.com For example, the ¹H-NMR spectrum of Mn(acac)₃ features broad resonances shifted downfield, which is a clear indicator of its paramagnetic nature. azom.com The large shifts are caused by the hyperfine interaction between the unpaired electrons and the nuclei. oulu.fi

This distinct difference in spectral appearance allows NMR to be a rapid method for determining the magnetic properties of a metal complex. magritek.com Furthermore, specialized techniques like the Evans method can be used to quantify the magnetic susceptibility and determine the number of unpaired electrons in a paramagnetic complex from the shift difference of a reference compound. magritek.comazom.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For the acetate group, the most characteristic vibrations are those of the carboxylate (-COO⁻) or ester (-COOR) functional group.

In the aqueous acetate ion, the negative charge is delocalized across the two oxygen atoms, making them equivalent. This results in two key vibrational modes: the symmetric C–O stretch (νs) and the antisymmetric C–O stretch (νas). aip.org A study of aqueous sodium acetate in D₂O identified these bands centered at 1415 cm⁻¹ (νs) and 1565 cm⁻¹ (νas), respectively. aip.org The Raman spectra of aqueous acetate solutions have also been thoroughly analyzed to make vibrational assignments. researchgate.netcdnsciencepub.com

In acetate esters, such as amyl acetate or allyl acetate, the two C-O bonds are no longer equivalent. The spectrum is characterized by a strong C=O stretching vibration, which is typically observed at a higher frequency than the carboxylate stretches. ias.ac.inresearchgate.net For instance, the C=O stretch for amyl acetate monomer is found at 1790 cm⁻¹. researchgate.net The exact frequencies of these vibrational modes are sensitive to the molecular environment, including hydrogen bonding and the physical state (solid or solution), providing insights into intermolecular interactions. researchgate.netresearchgate.net

Interactive Table: Characteristic IR Vibrational Frequencies for Acetate Species

| Compound/Species | Vibrational Mode | Frequency (cm⁻¹) | Notes |

| Aqueous Acetate (in D₂O) | Antisymmetric Stretch (νas) | 1565 | Carboxylate group (COO⁻) aip.org |

| Aqueous Acetate (in D₂O) | Symmetric Stretch (νs) | 1415 | Carboxylate group (COO⁻) aip.org |

| Amyl Acetate (monomer) | C=O Stretch | 1790 | Ester group (COOR) researchgate.net |

| Allyl Acetate | C=O Stretch | 1760 | Ester group (COOR) ias.ac.in |

| Acetic Acid (gas phase) | C=O Stretch | 1788 | Carboxylic acid group (COOH) |

Time-resolved infrared (TR-IR) spectroscopy is a sophisticated technique used to study the structural dynamics of molecules during very fast chemical reactions. nih.govtsukuba.ac.jp This method has been applied to investigate the photoinduced proton transfer in a hydrogen-bonded complex formed between 1-anthracen-2-yl-3-phenylurea (2PUA) and an acetate anion (AcO⁻) in a dimethyl sulfoxide (B87167) (DMSO) solvent. nih.govacs.org

Upon photoexcitation with a laser pulse, a proton is transferred from the urea (B33335) moiety to the acetate anion. ims.ac.jp Nanosecond TR-IR spectroscopy allows for the direct observation of the resulting transient chemical species. nih.govacs.org The experiments revealed changes in the vibrational bands corresponding to the C=O groups of both the urea and acetate parts of the complex. ims.ac.jp Specifically, downward peaks in the difference spectrum indicated the depletion of the ground-state complex, while upward-pointing peaks signified the formation of the new, transient tautomeric species. acs.org

Analysis of the TR-IR spectra confirmed a photoinduced proton transfer model. nih.govacs.org The study also found that the spectral and temporal profiles of the reaction were highly dependent on the relative concentrations of the urea compound and the acetate anion, suggesting that free acetate in the solution can influence the reaction pathway. nih.govims.ac.jp These findings provide direct evidence and detailed mechanistic insight into the proton transfer process on a molecular level. acs.org

Infrared (IR) and Raman Spectroscopic Investigations of Acetate Vibrational Modes

Adsorption and Surface Chemistry of Acetate on Solid Substrates

The interaction of acetic acid with solid surfaces, particularly metal oxides, is critical in fields such as catalysis and sensor technology. Upon adsorption, acetic acid often deprotonates to form a surface-bound acetate species.

Adsorbate Geometries and Vibrational Modes

The geometry of adsorbed acetate on solid substrates is highly dependent on the surface structure of the material. On the rutile TiO₂(110) surface, acetic acid dissociates, and the resulting acetate species typically adopts a bidentate bridging geometry, bonding to two adjacent five-fold coordinated titanium atoms. aip.orgmdpi.com In this configuration, the molecular plane of the acetate is oriented perpendicular to the surface. aip.org However, studies have also identified the presence of a minority species in a monodentate configuration. ucl.ac.ukaalto.fi In contrast, on the rutile TiO₂(011)-2x1 surface, a monodentate geometry is favored. acs.org The adsorption energy for the bidentate configuration on rutile (110) is calculated to be as high as -2.49 eV, significantly stronger than the monodentate configuration at -1.11 eV. mdpi.com

On copper surfaces, such as Cu(100), acetic acid also adsorbs dissociatively to form acetate species. aip.org High-resolution electron energy loss spectroscopy (EELS) indicates a symmetrical bidentate bonding structure. aip.org This is supported by the screening of the asymmetric COO stretching vibration (νₐₛ(COO)) around 1600 cm⁻¹, which would be intense for other geometries. aip.org

Vibrational spectroscopy is a key tool for identifying adsorbed acetate and determining its bonding configuration. The characteristic vibrational modes include the symmetric (νₛ(COO)) and asymmetric (νₐₛ(COO)) stretches of the carboxylate group, as well as C-C stretching and CH₃ bending modes.

Table 3: Vibrational Frequencies (cm⁻¹) for Acetate Adsorbed on Cu(100)

This table lists the vibrational modes for acetate on a Cu(100) surface as identified by EELS. The absence of a strong νₐₛ(COO) mode suggests a bidentate structure.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| ν(Cu-O) | 340 |

| δ(OCO) | 760 |

| ν(C-C) | 1040 |

| νₛ(COO) | 1430 |

| ν(C-H) | 2940 |

Data sourced from EELS studies. aip.org

Table 4: Vibrational Frequencies (cm⁻¹) for Copper(II) Acetate Monohydrate

This table provides characteristic infrared and Raman bands for solid copper(II) acetate monohydrate for comparison.

| Vibrational Mode | Technique | Frequency (cm⁻¹) |

|---|---|---|

| Cu-O stretches | Raman | 231, 322 |

| OCO bend | Raman | 703 |

| C-C stretch | Raman | 948 |

| CH₃ bend | Raman | 1418 |

| νₛ(COO) | Infrared | 1421 |

| νₐₛ(COO) | Infrared | 1602 |

| C-H stretches | Raman | 2941, 2989, 3024 |

Data sourced from combined Raman and Infrared spectroscopy. unl.pt

Surface Restructuring Induced by Acetic Acid Coverage

Adsorption of molecules like acetic acid can induce significant changes in the atomic arrangement of the substrate surface, a phenomenon known as surface reconstruction. acs.orgmdpi.com This is driven by the system's tendency to minimize its total energy, where the energy gained from stronger adsorbate-surface bonds can compensate for the energy cost of altering the surface structure. aps.org

The rutile TiO₂(011) surface provides a clear example of this behavior. In a vacuum, this surface forms a stable (2x1) reconstruction that is relatively inert. aps.org However, exposure to acetic acid leads to a restructuring of the substrate. aps.org The initial adsorption occurs at defect sites, but these sites then facilitate further adsorption on adjacent terraces in a self-catalytic mechanism. acs.org This process lifts the original reconstruction to allow for stronger acetate binding, leading to the formation of one-dimensional nanoclusters of acetate that can be tens of nanometers long. acs.orgaps.org This dynamic response of the oxide surface to the presence of adsorbates highlights that catalyst surfaces are not rigid entities but can adapt to their chemical environment. aps.orgresearchgate.net Similar lifting of surface relaxations upon adsorbate coverage has been noted for other systems, such as methanol (B129727) on TiO₂(110). acs.org

Computational and Theoretical Modeling of Acetate Systems

Quantum Chemical Studies of Acetate (B1210297) Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of reactions involving acetate, allowing for the detailed study of reaction mechanisms. These methods can be used to identify reactants, products, transition states, and intermediates, providing a comprehensive picture of the reaction pathway.

One area of significant interest is the atmospheric degradation of acetate-containing compounds, such as isoamyl acetate. Quantum chemical calculations have been employed to study the reaction mechanisms of isoamyl acetate with atmospherically relevant oxidants like OH radicals and Cl atoms. These studies reveal that the degradation is dominated by a hydrogen-abstraction reaction. By locating the stationary points on the potential energy surface, including minima and saddle points, researchers can elucidate the initial steps of the degradation process.

Another example is the synthesis of various acetate esters. For instance, the mechanism of acid-catalyzed esterification of ethanoic acid and ethanol (B145695) to form ethyl acetate has been investigated using quantum chemistry. Similarly, the synthesis of isopropenyl acetate from acetone (B3395972) and ketene (B1206846) under acidic conditions has been explored, with quantum chemistry providing insights into the reaction mechanism to complement experimental findings. In the study of the synthesis of acetyl-coenzyme A, hybrid density functional theory has been used to investigate the intermediate states of the catalytic cycle.

Calculation of Acid Dissociation Constants (pKa) in Aqueous Solution

The acid dissociation constant (pKa) is a fundamental property of acetate, and its accurate theoretical prediction in aqueous solution is a significant challenge for computational chemistry. The process involves a change in the charge state of the molecule, making the solvent effect a critical component in determining the reaction's Gibbs energy. Various computational methods have been developed and assessed for their ability to calculate the pKa of acetate and related molecules. These methods often involve quantum chemical calculations combined with a model to account for the solvent.

A comparative study of different computational approaches for pKa calculation highlighted the strengths and weaknesses of various models. While some methods may provide satisfactory results for specific calculations, a comprehensive assessment is necessary to determine the most reliable protocols.

Continuum solvation models are a popular approach for calculating the free energy of solvation, a key component in the theoretical determination of pKa. These models treat the solvent as a continuous dielectric medium surrounding a solute-shaped cavity. Several such models, including the Conductor-like Polarizable Continuum Model (CPCM) and Solvation Models (SM) developed by Cramer and Truhlar, have been used to calculate the pKa of acetate.

Studies have shown that the choice of continuum model can influence the accuracy of the calculated pKa values. For instance, different implementations of the CPCM, such as those with UAKS or UAHF cavities, have been tested. The SM5.4 and SM5.43R models have also been applied to this problem. While these models can provide reasonably accurate pKa predictions, their performance can be sensitive to the choice of parameters, such as the atomic radii used to define the solute cavity. For some classes of molecules, standard continuum models can lead to significant errors in calculated pKa values.

A study comparing various methods found that for carboxylic acids, combining Complete Basis Set and Gaussian-n models with CPCM continuum solvation methods can yield accurate pKa values. Another investigation used the CPCM at the B3LYP/6-311++G(2d,2p) level of theory to calculate the solvation energies for determining the pKa of various organic acids.

| Method/Model | Calculated pKa | Reference |

|---|---|---|

| CPCM/B3LYP/6-311++G(2d,2p) | Data not available in source | |

| CPCM/HF/6-31G(d,p) | Data not available in source | |

| SM5.4(AM1) | Data not available in source | |

| SM5.4(PM3) | Data not available in source | |

| QM/MM-Ewald simulations | Accurate and consistent |

Quantum Mechanical/Molecular Mechanical (QM/MM) simulations offer a more explicit treatment of the solvent compared to continuum models. In this approach, the solute (acetate and acetic acid) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are described by a simpler molecular mechanics force field. This hybrid approach allows for the detailed study of chemical processes in solution.

QM/MM simulations have been shown to provide an accurate and consistent evaluation of the pKa values for acetate. These methods can be particularly advantageous for systems where specific solute-solvent interactions, such as hydrogen bonding, play a crucial role. However, QM/MM simulations can be computationally demanding, and their implementation for pKa calculations can be complex, especially when dealing with the diffusion of solvent molecules and the treatment of protons in bulk water.

Different QM/MM schemes exist, including additive and subtractive coupling methods, as well as different ways to handle

Chemoinformatics and QSAR Approaches for Acetate Analogues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physical properties. These approaches are valuable for designing new molecules with enhanced or specific functionalities. nih.govresearchgate.netnih.govresearchgate.net

QSAR studies have been applied to various acetate-containing compounds, including analogues of 1'-acetoxychavicol acetate (ACA). nih.govresearchgate.net These studies aim to identify the key structural features essential for their biological effects. For example, QSAR analyses of ACA analogues for apoptotic activity revealed that the two acetyl groups and an unsaturated double bond were critical for its function. nih.govresearchgate.net Based on these findings, new benzhydrol-type analogues, such as TM-233, were developed with significantly greater potency. nih.gov

In another example, 2D and 3D-QSAR techniques were used to build models for the binding affinity of threo-methylphenidate analogues, which contain an acetate moiety, to the dopamine (B1211576) transporter. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA), provide contour maps that indicate where steric bulk or specific electronic properties (e.g., electron-withdrawing groups) would increase or decrease activity. nih.gov Such insights are instrumental in guiding the synthesis of new, more effective compounds. nih.gov

Chemoinformatics tools are also used in a broader context for drug discovery and chemical safety assessment. For instance, the OECD QSAR Application Toolbox can be used to group substances like sodium acetate with other structurally similar chemicals (e.g., acetic acid, glycolic acid) to predict toxicological properties through a read-across approach, reducing the need for extensive animal testing. europa.eu These methods are part of a larger effort to systematically analyze and profile the vast chemical space of natural and synthetic compounds. nih.govmdpi.com

Catalytic Science and Reaction Mechanisms Involving Acetate and Acetic Acid

Acetate-Catalyzed Organic Transformations

Acetate (B1210297) serves as an efficient and environmentally benign catalyst for several organic reactions, most notably in the selective functionalization of molecules with multiple hydroxyl groups. Its catalytic activity often stems from its ability to form specific, non-covalent interactions that modulate the reactivity of substrates.

A significant advancement in synthetic carbohydrate chemistry is the development of methods for the regioselective acetylation of diols and polyols using catalytic amounts of acetate. acs.orgnih.gov This approach offers a greener, more convenient, and highly efficient alternative to traditional methods that often rely on toxic or expensive reagents like organotin, organoboron, or organosilicon compounds. acs.orgnih.govresearchgate.net The reactions proceed in high yields under mild conditions, demonstrating high regioselectivity. acs.orgnih.gov For instance, using tetrabutylammonium (B224687) acetate (TBAOAc) as a catalyst with acetic anhydride (B1165640) allows for the predictable monoacetylation of various diol substrates. acs.org

The effectiveness of this catalytic system is demonstrated in the selective acetylation of different diol structures. The conversion rates for diols are noted to be significantly higher than for corresponding monohydric alcohols, underscoring the unique activation mechanism at play. acs.org

| Substrate (Diol) | Catalyst | Acetylating Agent | Conditions | Product | Yield |

| 1,2-Propanediol | TBAOAc (0.3 equiv) | Ac₂O (1.1 equiv) | 40 °C, 16-24 h | 1-Acetoxy-2-propanol | High |

| cis-1,2-Cyclohexanediol | TBAOAc (0.3 equiv) | Ac₂O (1.1 equiv) | 40 °C, 16-24 h | cis-2-Acetoxycyclohexanol | High |

| trans-1,2-Cyclohexanediol | TBAOAc (0.3 equiv) | Ac₂O (1.1 equiv) | 40 °C, 16-24 h | trans-2-Acetoxycyclohexanol | High |

Table based on findings from studies on H-bonding activation in diol acetylation. acs.org

The underlying principle for this high regioselectivity is the concept of hydrogen-bonding activation. acs.orgnih.govnih.gov It is proposed that the acylation of hydroxyl groups is significantly activated by the formation of hydrogen bonds between the hydroxyl groups and an anion, in this case, acetate. nih.govacs.orgnih.gov The acetate anion interacts with the diol to form a dual hydrogen-bonded complex. acs.orgnih.govresearchgate.netacs.org This complex formation orients the diol and activates one hydroxyl group over another for subsequent regioselective monoacetylation by an acylating agent like acetic anhydride. nih.govnih.govacs.org Mechanistic studies indicate that this dual H-bonding is crucial for the reaction's efficiency and selectivity under mild conditions. acs.orgnih.govresearchgate.net

To elucidate the precise mechanism, thorough quantum chemical studies have been conducted. acs.orgnih.govresearchgate.net These computational investigations support the proposed reaction pathway involving the initial formation of a dual H-bond complex between the acetate catalyst and the diol substrate. acs.orgresearchgate.netacs.org The calculations help to decipher the mechanism by which this complex facilitates the subsequent monoacylation. acs.orgnih.gov The regioselectivity is shown to originate from the inherent structure of the diols and polyols and their specific, intricate interactions with the coordinating acetate catalyst within this H-bonded complex. acs.orgnih.govresearchgate.net These insights are crucial for understanding why different diols exhibit specific patterns of acetylation and for designing future catalytic systems. acs.orgacs.org

The principle of acetate-catalyzed H-bonding activation has been successfully applied to the selective acylation of complex polyols like carbohydrates. acs.orgnih.govresearchgate.net This represents a significant challenge in synthetic chemistry due to the presence of multiple hydroxyl groups with similar reactivity. rsc.org The acetate-catalyzed method provides high yields and regioselectivity for carbohydrate acetylation under mild conditions. acs.orgnih.gov

An alternative approach employs the ionic liquid triethylammonium (B8662869) acetate (TEAA), which can function as both a solvent and a catalyst. conicet.gov.ar This system efficiently acetylates various substrates, including carbohydrates, using a slight excess of acetic anhydride under mild conditions, often with high anomeric selectivity. conicet.gov.ar The use of acetic acid itself has also been explored for the highly regioselective acetylation of primary hydroxy groups in thioglycoside derivatives at elevated temperatures. rsc.org These methods provide valuable alternatives to other catalytic systems, such as those based on iron(III) acetylacetonate, which have also been developed for the regioselective acylation of carbohydrates. nih.gov

Regioselective Acetylation of Diols and Polyols

Mechanisms of Vinyl Acetate Synthesis

Vinyl acetate is a critical industrial monomer and building block for various polymers and chemicals. rsc.orgmdpi.com Its synthesis has been accomplished through several routes, each with a distinct reaction mechanism.

Historically, vinyl acetate was first produced via the gas-phase, non-oxidative acetoxylation of acetylene (B1199291). rsc.orgresearchgate.net This process typically utilizes a catalyst composed of zinc acetate supported on activated carbon. mdpi.comrsc.org The reaction mechanism has been a subject of extensive investigation.

Studies, including those using isotopic labeling, have shown that the acetate group in the final vinyl acetate product comes directly from the zinc acetate catalyst rather than from the acetic acid reactant in the gas phase. rsc.org The proposed mechanism involves the following key steps:

Acetic acid from the feed adsorbs onto the zinc acetate active sites, forming a complex. mdpi.com

Acetylene then adsorbs onto the surface. The adsorption strength and capacity of acetylene have been shown to be significant factors influencing the reaction rate. mdpi.com

The adsorbed acetylene reacts with a surface acetate species originating from the catalyst to form vinyl acetate. rsc.org

Density functional theory (DFT) calculations have been employed to further investigate the synthesis mechanism on zinc acetate catalysts. mdpi.com These studies explore the adsorption energies of reactants and the energy barriers for the elementary steps. It has been suggested that the rate-limiting step in this process is the adsorption of acetylene. mdpi.com

| Catalyst System | Reactants | Key Mechanistic Feature | Rate-Limiting Step (Proposed) |

| Zn(OAc)₂ on Activated Carbon | Acetylene, Acetic Acid | Acetylene reacts with surface acetate from the catalyst. rsc.org | Adsorption of acetylene. mdpi.com |

Catalytic Oxidation Processes Involving Acetate Intermediates

The complete oxidation (combustion) of volatile organic compounds (VOCs) like ethyl acetate is a critical process for pollution control. This process often proceeds through acetate intermediates on the surface of metal oxide catalysts.

The catalytic combustion of ethyl acetate is typically performed over metal oxide catalysts. The mechanism of this oxidation process is complex and depends on the nature of the catalyst. Several metal oxides, including cerium oxide (CeO2), cobalt oxide (Co3O4), and mixed iron-manganese oxides, have been shown to be effective. academax.comresearchgate.netmdpi.com

Two primary mechanisms are often invoked to describe the catalytic oxidation of VOCs on metal oxide surfaces:

Mars-van Krevelen (MvK) Mechanism: This redox mechanism involves the participation of the catalyst's lattice oxygen. tandfonline.com In the first step, the adsorbed ethyl acetate molecule reacts with lattice oxygen from the metal oxide, leading to its oxidation and the reduction of the metal cation. The resulting oxygen vacancy on the catalyst surface is then replenished by gas-phase oxygen. tandfonline.com This mechanism is proposed for the oxidation of ethyl acetate over Co3O4-based catalysts. mdpi.com The mobility of surface lattice oxygen is a key factor in catalysts that follow this pathway, with higher mobility facilitating the rapid decomposition of surface-adsorbed species. academax.com

Langmuir-Hinshelwood (L-H) Mechanism: In this mechanism, both the ethyl acetate and oxygen are adsorbed onto the catalyst surface before reacting. tandfonline.com The reaction occurs between the adsorbed species at active sites on the catalyst surface.

The catalytic combustion of ethyl acetate over CeO2-based catalysts has been described as a multi-step process involving initial hydrolysis of the ethyl acetate, followed by the oxidation of the resulting intermediate products. acs.org The efficiency of the catalyst is related to its ability to facilitate the removal of surface acetates and alcoholates, which can otherwise shield the active sites. acs.org

| Catalyst | Proposed Mechanism | Key Catalyst Properties |

| CeO₂ | Hydrolysis-Oxidation | Surface hydroxyl groups, moderate acidity, high lattice oxygen mobility. academax.comacs.org |

| Co₃O₄-CuO | Mars-van Krevelen | Abundant oxygen vacancies, enhanced low-temperature reducibility. mdpi.com |

| Fe-Mn Oxides | Adsorption-Decomposition-Oxidation | Strong interaction between Fe and Mn, higher surface adsorption of oxygen. researchgate.net |

| Au-Pd/TiO₂ | Stepwise Oxidation | Good dispersion of bimetallic nanoparticles, strong redox ability. mdpi.com |

During the catalytic oxidation of ethyl acetate, complete conversion to carbon dioxide and water does not occur instantaneously. Instead, a series of intermediate products are formed, particularly at lower temperatures.

The most commonly identified intermediate products in the combustion of ethyl acetate are ethanol (B145695) and acetic acid . mdpi.commdpi.com These are formed from the initial breakdown of the ethyl acetate molecule. These intermediates can then be further oxidized to CO2 and H2O. mdpi.com

Acetaldehyde (B116499) is another significant and often problematic intermediate. mdpi.com It is considered more hazardous than ethyl acetate itself, making its formation and subsequent elimination a critical aspect of catalyst design. researchgate.net Efficient catalysts, such as bimetallic Au-Pd nanoparticles on a TiO2 support, have been shown to effectively reduce the amount of acetaldehyde produced during the reaction. mdpi.com

In some reaction systems, other minor intermediates have been detected. For instance, in studies of ethyl acetate combustion flames, ketene (B1206846) has been identified as an intermediate, formed from the decomposition of fuel radicals. mathnet.ru

A general pathway for the oxidation of ethyl acetate over a catalyst like Au-Pd/TiO2 can be proposed as: Ethyl Acetate → Ethanol → Acetic Acid → Acetate → CO₂ + H₂O. mdpi.com

| Intermediate Product | Formation Pathway | Significance |

| Ethanol | Initial breakdown/hydrolysis of ethyl acetate. mdpi.commdpi.com | Primary intermediate, further oxidizes to acetic acid. |

| Acetic Acid | Oxidation of ethanol intermediate. mdpi.commdpi.com | Key intermediate that adsorbs as acetate on the catalyst surface. |

| Acetaldehyde | By-product of ethyl acetate decomposition. mdpi.com | A toxic by-product whose formation should be minimized. |

| Ketene | Decomposition of fuel radicals in flame combustion. mathnet.ru | Minor intermediate observed under specific conditions. |

Zeolite-Catalyzed Decomposition and Conversion Pathways of Acetic Acid

Zeolites, with their well-defined microporous structures and tunable acidity, are effective catalysts for the conversion of acetic acid into valuable chemicals like acetone (B3395972) and isobutene.

The conversion of acetic acid over zeolite catalysts is a multi-step process that begins with ketonization and is followed by a series of condensation and cracking reactions. rsc.orgu-szeged.hu

Step 1: Ketonization to Acetone The primary reaction is the conversion of two molecules of acetic acid into one molecule of acetone and carbon dioxide. u-szeged.hu This reaction is catalyzed by the acid sites of the zeolite. A proposed mechanism involves the formation of a β-ketoacid (3-oxobutanoic acid) as an intermediate, which then readily decarboxylates to form acetone. rsc.orgrsc.org Another pathway suggests the coupling of a ketene molecule with a surface acetate group. rsc.org Kinetic studies indicate that the conversion of acetic acid to acetone is a relatively fast process, making acetone a stable intermediate product. rsc.org

Step 2: Conversion of Acetone to Isobutene The acetone formed in the first step can undergo further transformations within the zeolite pores. The key pathway to isobutene involves:

Aldol (B89426) Condensation: Two acetone molecules react via an acid-catalyzed aldol self-condensation to form diacetone alcohol, which then dehydrates to mesityl oxide . rsc.orgmdpi.com

Decomposition/Cracking: The mesityl oxide intermediate can then decompose or crack. One proposed pathway is the decomposition to isobutene and acetic acid, with the acetic acid re-entering the reaction cycle. rsc.orgiastate.edu

| Product | Key Reaction | Intermediate(s) | Catalyst Influence |

| Acetone | Ketonization / Decarboxylation | β-ketoacid, Ketene | Occurs on Brønsted acid sites; a stable intermediate. rsc.orgu-szeged.huiastate.edu |

| Isobutene | Aldol Condensation & Decomposition | Diacetone alcohol, Mesityl oxide | Favored by Lewis acidity; follows acetone formation. rsc.orgiastate.edu |

Role in Methanol-to-Olefins (MTO) Process Initiation

Research indicates that the formation of the first C-C bond can occur through a Koch-type carbonylation route. nih.gov In this mechanism, methanol (B129727) is first dehydrogenated to form carbon monoxide (CO) on Lewis acid sites of the zeolite catalyst. nih.gov This CO then reacts with surface methoxy (B1213986) species (SMS), derived from methanol on Brønsted acid sites, to form surface-bound acetyl species. kit.edukaust.edu.sa These acetyls represent the first stable species containing a C-C bond.

The surface acetyl group is a key branching point. It can react with another methanol molecule to form methyl acetate, which has been frequently detected as a primary C2 intermediate during the induction period of the MTO reaction. kit.edunih.govpsi.ch Alternatively, the surface acetyl can dissociate, yielding a highly reactive ketene (H₂C=C=O) molecule. kit.edu This ketene is then proposed to undergo methylation by another surface methoxy species to form methylketene (B14734522) (H₃C-HC=C=O). psi.ch The subsequent decarbonylation (loss of CO) of methylketene yields ethylene (B1197577), the first olefin product. psi.ch The direct observation of methylketene in concert with ethylene formation provides strong evidence for this ketene-mediated initiation pathway. psi.ch

Computational studies using density functional theory (DFT) have supported these pathways, investigating the energy barriers for the various proposed steps. For instance, multiscale modeling has shown that CO methylation to form methyl acetate is a viable, albeit high-barrier, initiation pathway in H-SSZ-13 zeolites. acs.org Other computational work has explored the reaction of acetic acid itself, proposing a mechanism involving the coupling of a ketene and a surface acetate to form 3-oxobutanoic acid, which can further react to produce isobutene. rsc.org

The table below summarizes key research findings on the intermediates and mechanisms involved in MTO initiation where acetate and acetic acid play a role.

| Catalyst/System | Key Intermediates Detected/Proposed | Proposed Mechanism Step | Final Product(s) of Initiation | Reference(s) |

| H-ZSM-5 | Acetaldehyde, Acetic Acid, Methyl Acetate | Methanol Carbonylation | Ethene, Propene | nih.gov |

| H-SSZ-13 (Computational) | Ketene, Surface Acetate, 3-oxobutanoic acid | Coupling of ketene and surface acetate | Acetone, Isobutene | rsc.org |

| H-ZSM-5 (Operando PEPICO) | Methyl Acetate, Ketene, Methylketene | Methylation of ketene followed by decarbonylation | Ethylene | psi.ch |

| H-MOR / H-ZSM-5 | Surface Acetate, Methyl Acetate | CO reaction with surface methoxy species | First C-C bond formation | kit.edu |

| H-SSZ-13 (Multiscale Modeling) | Methyl Acetate | CO-methylation | Olefins (via autocatalysis) | acs.org |

| H-MOR–DA / ZnO–TiO₂ | Acetic Acid | Methanol carbonylation followed by hydrogenation | Ethylene | acs.orgnih.gov |

Hydrogen Carrier Reinforcement Mechanisms in Catalytic Reforming

The concept of a hydrogen economy relies on the safe and efficient storage and transport of hydrogen. Liquid Organic Hydrogen Carriers (LOHCs) are molecules that can be reversibly hydrogenated and dehydrogenated, serving as a medium for chemical hydrogen storage. The acetate functional group, particularly within the ethanol-ethyl acetate system, represents a promising biogenic LOHC cycle. mdpi.comosti.gov

This process is endothermic and can be promoted by copper-based catalysts. osti.gov The choice of catalyst and operating conditions, such as temperature and pressure, can shift the selectivity towards ethyl acetate formation. osti.gov The hydrogen produced is notably pure and free of carbon monoxide, which is a significant advantage for applications like proton-exchange membrane (PEM) fuel cells that are sensitive to CO poisoning. osti.gov

The "reinforcement" of the hydrogen carrier occurs in the reverse reaction: the catalytic hydrogenation of ethyl acetate to regenerate ethanol. mdpi.com This hydrogen-loading step closes the LOHC loop, allowing the ethanol to be reused for subsequent dehydrogenation cycles. This cycle provides a sustainable pathway for hydrogen storage, especially when the ethanol is derived from biomass. mdpi.comosti.gov

In a different context, acetic acid itself is a key model compound used in studies of catalytic steam reforming of bio-oil for hydrogen production. frontiersin.orgutwente.nlresearchgate.net Bio-oil, produced from biomass pyrolysis, contains a significant fraction of acetic acid. utwente.nl The steam reforming of acetic acid aims to produce hydrogen via the reaction: CH₃COOH + 2 H₂O → 2 CO₂ + 4 H₂

This process is typically carried out at high temperatures over heterogeneous catalysts. researchgate.net A variety of metal-support combinations have been investigated for their activity, selectivity, and stability. A bifunctional mechanism has been proposed for catalysts like Pt/ZrO₂, where acetic acid activation occurs on the platinum (Pt) sites, while steam activation happens on the zirconia (ZrO₂) support. frontiersin.orgutwente.nl The reaction is believed to take place at the interface between the metal and the support. utwente.nl While effective, catalyst deactivation due to carbon deposition or oligomerization is a significant challenge. utwente.nlmdpi.com

The following table details findings from studies on catalytic systems for hydrogen production involving acetic acid and ethyl acetate.

| Process | Reactant(s) | Catalyst | Key Findings | Reference(s) |

| LOHC Dehydrogenation | Ethanol | Copper/Copper Chromite | High selectivity to ethyl acetate at 200-260°C and 10-30 bar, producing pure H₂. | osti.gov |

| LOHC Cycle | Ethanol / Ethyl Acetate + H₂ | Not specified (Thermodynamic analysis) | The ethanol-ethyl acetate system is thermodynamically favorable and has a high potential system efficiency of 88%. | osti.gov |

| Steam Reforming | Acetic Acid, Water | Pt/ZrO₂ | A bifunctional mechanism is active, but the catalyst deactivates due to blocking of active sites by oligomers. | frontiersin.orgutwente.nl |

| Steam Reforming | Acetic Acid, Water | Ru/La₂O₃/Al₂O₃ | Showed high activity, selectivity towards hydrogen, and good long-term stability. | researchgate.net |

| Steam Reforming | Acetic Acid, Water | Ni-based catalysts | High initial activity but prone to deactivation by carbon deposition. | researchgate.netmdpi.com |

| Aqueous Phase Reforming | Ethanol, Water | Ru-Sn/TiO₂ | Catalyzes the conversion of aqueous ethanol to acetic acid and H₂. | mdpi.com |

Biochemical and Metabolic Roles of Acetate in Advanced Contexts

Acetate (B1210297) as a Central Metabolite and Its Conversion to Acetyl-CoA

Acetate's journey into the cell's metabolic machinery begins with its conversion to acetyl-CoA, a critical step that allows the two-carbon unit of acetate to participate in central carbon metabolism. nih.gov This activation is essential for its roles in both the generation of ATP through the tricarboxylic acid (TCA) cycle and in anabolic processes like the synthesis of lipids. nih.govwikipedia.org The primary enzymes responsible for this conversion are the Acyl-CoA Short-Chain Synthetases (ACSS). nih.gov

The activation of acetate is an energy-dependent process catalyzed by ACSS enzymes, which utilize ATP to form a high-energy thioester bond between acetate and Coenzyme A (CoA). nih.govresearchgate.net This reaction is fundamental, as unbound acetate cannot be further metabolized. nih.gov In mammals, there are three main isoforms of these enzymes, ACSS1, ACSS2, and ACSS3, encoded by their respective genes. nih.gov While ACSS1 and ACSS2 primarily use acetate as their substrate, ACSS3 shows a preference for propionate. nih.govuniprot.org The activity of these crucial enzymes is regulated by post-translational modifications, specifically acetylation and deacetylation, which serve to inactivate and reactivate them, respectively. nih.gov

The subcellular location of ACSS isoforms dictates the metabolic fate of the acetyl-CoA they produce. nih.govnih.gov

ACSS1 (Mitochondrial): Acyl-CoA synthetase short-chain family member 1 is located in the mitochondria. nih.govgosset.ai The acetyl-CoA generated by ACSS1 is primarily destined for oxidation in the TCA cycle, especially under ketogenic conditions when carbohydrate availability is low. gosset.ai This highlights its role in energy production. SIRT3, a mitochondrial sirtuin, activates ACSS1 through deacetylation. nih.gov

ACSS2 (Cytosolic): In contrast, Acyl-CoA synthetase short-chain family member 2 is a cytosolic enzyme. wikipedia.orgnih.gov The acetyl-CoA produced in the cytoplasm by ACSS2 serves as a building block for crucial biosynthetic pathways, such as lipid synthesis. wikipedia.org Furthermore, this cytosolic pool of acetyl-CoA is used for the acetylation of proteins, including histones, linking acetate metabolism directly to gene regulation. nih.govwikipedia.org The activity of ACSS2 is activated by the deacetylase SIRT1. nih.gov

| Isoform | Location | Primary Function of Acetyl-CoA Produced | Regulator (Activation) |

|---|---|---|---|

| ACSS1 | Mitochondria | TCA Cycle (Energy Production) | SIRT3 |

| ACSS2 | Cytosol / Nucleus | Lipid Synthesis, Histone Acetylation | SIRT1 |

ACSS2 is more than just a biosynthetic enzyme; it is a key regulator that helps cells adapt to metabolic stress and changes in nutrient availability. nih.govmdpi.com Under conditions of nutrient deprivation, such as low glucose, or cellular stress like hypoxia, ACSS2 function becomes critical for cell survival. nih.govresearchgate.net

In response to stress, ACSS2 can translocate from the cytoplasm to the nucleus. mdpi.comresearchgate.net In the nucleus, it plays a vital role in recycling acetate derived from histone deacetylation. nih.gov This recycled acetate is locally converted back into acetyl-CoA, which is then used to maintain histone acetylation patterns necessary for the expression of genes involved in stress response and autophagy. nih.govresearchgate.net This function is particularly important for the survival and growth of cancer cells in the harsh, nutrient-limited tumor microenvironment. nih.govnih.gov The enzyme's activity and localization are partly regulated by AMP-activated protein kinase (AMPK), a central sensor of cellular energy status, which phosphorylates ACSS2 during nutrient stress. nih.govresearchgate.net

While cells can take up acetate from their environment, they can also produce it endogenously from pyruvate, the end product of glycolysis. nih.gov This "overflow" pathway becomes more pronounced during periods of hyperactive glucose metabolism. nih.gov This de novo acetate production provides an alternative source for acetyl-CoA pools, which is particularly important when other metabolic pathways are compromised. nih.gov

Two primary mechanisms for pyruvate-derived acetate generation have been identified:

Reactive Oxygen Species (ROS)-Mediated Decarboxylation: The oxidative decarboxylation of pyruvate can be facilitated non-enzymatically by reactive oxygen species. nih.gov Defects in the mitochondrial electron transport chain that lead to increased ROS can therefore enhance this pathway. nih.gov

Ketoacid Dehydrogenase Activity: Thiamine-dependent ketoacid dehydrogenases, such as the pyruvate dehydrogenase (PDH) complex, can exhibit altered activity that leads to the conversion of pyruvate to acetate. nih.govresearchgate.net Under certain conditions, these enzymes can function as pyruvate decarboxylases, releasing acetate. nih.gov

Another significant pathway for endogenous acetate production involves the hydrolysis of acetyl-CoA. The enzyme primarily responsible for this in the cytoplasm is Acyl-CoA Thioesterase 12 (ACOT12). nih.govnih.gov ACOT12 preferentially hydrolyzes the thioester bond of cytosolic acetyl-CoA to produce free acetate and CoA. nih.govelifesciences.org

This activity is particularly important in the liver, especially during ketogenic states like starvation or in diabetes. nih.govelifesciences.org During fatty acid β-oxidation, high levels of acetyl-CoA are generated. nih.gov ACOT12 hydrolyzes this excess cytosolic acetyl-CoA, releasing acetate into circulation to be used as fuel by extrahepatic tissues like the brain. elifesciences.org This process also regenerates free CoA, which is essential for sustaining continued fatty acid oxidation. elifesciences.orgelifesciences.org The activity of ACOT12 is regulated by both hormones and metabolites; for instance, insulin has been shown to downregulate its expression, while phosphatidic acid can inhibit its enzymatic activity. nih.govnih.gov

Acyl-CoA Short-Chain Synthetases (ACSS) Functionality

Role of Acetate in Gene Transcription and Protein Function Regulation

Acetate's influence extends beyond central metabolism into the core of cellular regulation: gene expression and protein function. This regulatory role is primarily mediated through acetyl-CoA and the process of acetylation. nih.gov

When acetate is converted to acetyl-CoA by ACSS2 in the nucleus and cytoplasm, it provides the acetyl group for histone acetyltransferases (HATs). nih.govnih.gov HATs attach these acetyl groups to lysine residues on histone tails, a key post-translational modification. nih.govyoutube.com This histone acetylation neutralizes the positive charge of the lysine, leading to a more relaxed chromatin structure. youtube.com This "open" chromatin is more accessible to transcription factors, thereby promoting gene expression. nih.govyoutube.com

Studies have shown that acetate availability can directly impact the epigenetic landscape of a cell. For example, under hypoxic conditions, cancer cells can utilize acetate to increase histone acetylation at the promoter regions of lipogenic genes, thereby activating lipid synthesis pathways needed for survival and proliferation. nih.gov In neurons, the ACSS2 pathway is crucial for regulating histone acetylation associated with memory formation. wikipedia.org Thus, acetate acts as an epigenetic metabolite, linking the metabolic state of the cell directly to the regulation of its genome. nih.gov

Beyond histones, countless other proteins are regulated by acetylation, affecting their stability, localization, and enzymatic activity. nih.govnih.gov By supplying the necessary acetyl-CoA, acetate metabolism plays a pervasive role in modulating these functions, influencing a wide array of cellular processes from stress responses to cardiac function. nih.gov

Protein Acetylation as a Post-Translational Modification

Protein acetylation is a crucial and highly conserved post-translational modification (PTM) that involves the addition of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to an amino acid residue within a protein. cusabio.comcreative-proteomics.com This modification can occur at the N-terminus of a polypeptide chain (Nα-acetylation) or on the ε-amino group of a lysine residue (Nε-acetylation). cusabio.com While Nα-acetylation is a widespread co-translational event in eukaryotes, affecting approximately 85% of human proteins, Nε-acetylation is a reversible and dynamic process that plays a significant regulatory role in a vast array of cellular functions. cusabio.comwikipedia.org

Lysine acetylation neutralizes the positive charge of the lysine side chain, which can lead to conformational changes in the protein. encyclopedia.pubwikipedia.org These structural alterations can, in turn, affect the protein's stability, its subcellular localization, its enzymatic activity, and its interactions with other molecules, including proteins and nucleic acids. cusabio.comcreative-proteomics.com The enzymes responsible for adding acetyl groups are known as lysine acetyltransferases (KATs), previously referred to as histone acetyltransferases (HATs), while the removal of these groups is catalyzed by lysine deacetylases (KDACs), which include the histone deacetylase (HDAC) and sirtuin families of enzymes. wikipedia.orgencyclopedia.pubwikipedia.org

The impact of protein acetylation is extensive, influencing numerous cellular processes such as gene transcription, DNA damage repair, cell signaling, and metabolism. cusabio.comspandidos-publications.comlongdom.org In the context of gene regulation, the acetylation of histone proteins is a well-characterized epigenetic mark. wikipedia.org The addition of acetyl groups to lysine residues on histone tails reduces their affinity for the negatively charged DNA backbone, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. encyclopedia.pubwikipedia.org Beyond histones, a multitude of non-histone proteins are also subject to acetylation, indicating that this modification is a global regulatory mechanism. wikipedia.orgnih.gov In bacteria, for instance, a significant portion of proteins involved in central metabolism are acetylated. wikipedia.org

Protein acetylation can occur through both enzymatic and non-enzymatic mechanisms. nih.govnih.gov Enzymatic acetylation is carried out by KATs, which transfer the acetyl group from acetyl-CoA to the target lysine residue. researchgate.net Non-enzymatic acetylation can occur spontaneously, particularly in environments with high concentrations of reactive acetyl donors like acetyl-CoA or acetyl phosphate (B84403). nih.govfrontiersin.org

Link between Acetate Availability and Acetylome Dynamics

The acetylome refers to the complete set of acetylated proteins within a cell at a given time. The dynamics of the acetylome are intricately linked to the availability of acetate and its activated form, acetyl-CoA. Cellular levels of acetyl-CoA, the primary acetyl group donor for protein acetylation, are influenced by the availability of acetate in the environment and the cell's metabolic state. frontiersin.orgnih.gov

Acetate can be converted to acetyl-CoA by the enzyme acetyl-CoA synthetase (AceCS). nih.gov In mammals, there are two main isoforms of this enzyme: the cytoplasmic AceCS1 and the mitochondrial AceCS2. nih.govpnas.org The activity of these enzymes directly impacts the size of the acetyl-CoA pool in their respective subcellular compartments, thereby influencing the extent of protein acetylation.

Studies have shown that changes in acetate availability can lead to global alterations in the acetylome. For instance, an increase in extracellular acetate can lead to a corresponding increase in intracellular acetyl-CoA levels, which in turn can enhance protein acetylation. This suggests that the acetylation status of cellular proteins can serve as a sensor of the metabolic state, directly reflecting the availability of carbon sources like acetate.

The balance between the activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs) also plays a crucial role in shaping the acetylome in response to acetate availability. frontiersin.org While increased acetyl-CoA levels can drive acetylation, the opposing activity of KDACs ensures that the acetylation landscape is dynamic and responsive to cellular needs.

The following table summarizes the key enzymes and molecules involved in the link between acetate availability and acetylome dynamics:

| Molecule/Enzyme | Role | Cellular Location (in Eukaryotes) |

| Acetate | Precursor for acetyl-CoA synthesis | Cytoplasm and Mitochondria |

| Acetyl-CoA | Primary acetyl group donor for protein acetylation | Cytoplasm, Mitochondria, Nucleus |

| Acetyl-CoA Synthetase (AceCS1) | Catalyzes the conversion of acetate to acetyl-CoA | Cytoplasm |

| Acetyl-CoA Synthetase (AceCS2) | Catalyzes the conversion of acetate to acetyl-CoA | Mitochondria |

| Lysine Acetyltransferases (KATs) | Catalyze the transfer of acetyl groups to lysine residues | Nucleus, Cytoplasm, Mitochondria |

| Lysine Deacetylases (KDACs) | Catalyze the removal of acetyl groups from lysine residues | Nucleus, Cytoplasm, Mitochondria |

Microbial Acetate Metabolism and Inter-Species Interactions

Acetogenic Microorganisms and CO2 Fixation

Acetogenic microorganisms, or acetogens, are a diverse group of strictly anaerobic bacteria that play a critical role in the global carbon cycle. nih.govfrontiersin.org A defining feature of acetogens is their ability to produce acetate as the primary end product of their metabolism through the reductive acetyl-CoA pathway, also known as the Wood-Ljungdahl pathway. nih.govfrontiersin.orgfrontiersin.org This pathway is considered one of the most ancient and energetically efficient CO2 fixation pathways. frontiersin.orgfrontiersin.org

This acetyl-CoA can then be converted to acetate, a process that is coupled to the generation of ATP. nih.govfrontiersin.org The ability to fix CO2 into organic compounds makes acetogens significant contributors to primary production in anaerobic environments. biorxiv.org They can grow autotrophically using H2 as an electron donor to reduce CO2. nih.govwikipedia.org

Acetogens are found in a wide range of anoxic habitats, including sediments, soils, and the gastrointestinal tracts of animals. biorxiv.org Their metabolic versatility allows them to utilize a broad spectrum of substrates in addition to C1 compounds, including sugars, organic acids, and alcohols. nih.govfrontiersin.org

Bacterial Fermentation of Substrates to Acetate

Acetate is a common end product of various bacterial fermentation pathways. nih.govasm.org In anaerobic environments, where external electron acceptors are absent, bacteria utilize fermentation to reoxidize the NADH generated during glycolysis, allowing for the continued production of ATP through substrate-level phosphorylation. asm.org Many of these fermentation pathways yield acetate, often in combination with other products.

One of the most well-known examples is mixed acid fermentation , which is characteristic of members of the Enterobacteriaceae family, including Escherichia coli. wikipedia.org In this pathway, pyruvate, the end product of glycolysis, is converted into a mixture of organic acids, including lactate, succinate, and formate (B1220265), as well as ethanol (B145695) and the gases H2 and CO2. wikipedia.org Acetate is produced from acetyl-CoA in a two-step process catalyzed by phosphate acetyltransferase and acetate kinase, which generates ATP. wikipedia.org

Another recently discovered pathway for acetate formation involves the enzymes succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS) . nih.govresearchgate.netasm.org This pathway, initially thought to be absent in prokaryotes, has been identified in several fermentative bacteria. researchgate.netasm.orgescholarship.orgbiorxiv.org In this two-enzyme system, SCACT transfers a CoA moiety from succinyl-CoA to acetate, forming acetyl-CoA and succinate. The subsequent action of SCS synthesizes ATP from succinyl-CoA. researchgate.netasm.org

The following table provides a simplified overview of different bacterial fermentation pathways that produce acetate:

| Fermentation Pathway | Key Enzymes for Acetate Production | Organisms |

| Mixed Acid Fermentation | Phosphate acetyltransferase, Acetate kinase | Escherichia coli and other Enterobacteriaceae |

| SCACT/SCS Pathway | Succinyl-CoA:acetate CoA-transferase, Succinyl-CoA synthetase | Cutibacterium granulosum and other diverse bacteria |

Acetate Catabolism in Methanogenic Archaea

Methanogenic archaea, or methanogens, are strict anaerobes that produce methane as a metabolic byproduct. wikipedia.org Acetate is a key substrate for a significant portion of methanogenesis in many anaerobic environments. The process of converting acetate to methane is known as acetoclastic methanogenesis . wikipedia.orgresearchgate.netyoutube.com

This process is a critical terminal step in the anaerobic degradation of organic matter. In many anaerobic ecosystems, complex organic polymers are first broken down by hydrolytic and fermentative bacteria into simpler compounds, including acetate, H2, and CO2. google.com The acetate produced is then utilized by acetoclastic methanogens.

In some conditions, acetate can be consumed through a syntrophic interaction between acetate-oxidizing bacteria and hydrogenotrophic methanogens. In this process, known as syntrophic acetate oxidation , bacteria oxidize acetate to H2 and CO2. The H2 produced is then immediately consumed by hydrogenotrophic methanogens to reduce CO2 to methane. This interspecies hydrogen transfer is essential to make the oxidation of acetate thermodynamically favorable.

Acetic Acid Bacteria (AAB) Physiology and Genetic Adaptation

Acetic acid bacteria (AAB) are distinguished by their strict aerobic metabolism and their remarkable ability to incompletely oxidize a variety of carbohydrates, leading to the accumulation of corresponding aldehydes, ketones, and organic acids in their environment. nih.gov This metabolic characteristic is central to their role in the production of vinegar, where ethanol is oxidized to acetic acid. nih.gov AAB are typically Gram-negative or Gram-variable, non-spore-forming, and can be found in sugary, alcoholic, and acidic environments such as fruits, flowers, and fermented beverages. nih.gov

The optimal growth for most AAB occurs at a pH between 5.0 and 6.5, though they are notably tolerant to lower pH conditions. nih.gov Their ability to thrive in acidic environments is a key physiological adaptation. This tolerance is multifaceted, involving mechanisms such as acetic acid assimilation, specialized transport systems, and modifications to cell morphology and membrane composition. researchgate.net

Genetic adaptation in AAB is crucial for their survival and metabolic efficiency in diverse and often harsh niches. Comparative genomics has revealed that the genomes of AAB associated with insect guts, for instance, contain specific traits that facilitate this symbiotic lifestyle. oup.com One such ancestral trait identified is the presence of cytochrome bo3 ubiquinol oxidase, which is significant for their respiratory chain. oup.com Furthermore, the evolution of AAB has in some cases involved lateral gene transfer, as suggested by the phylogenetic placement of the bd oxidase genes in some species. oup.com The versatility and metabolic adaptability of AAB make them subjects of significant interest for understanding microbial growth under extreme conditions and for optimizing their use in various biotechnological applications. nih.gov

Acetate's Influence on Cellular Homeostasis and Stress Response

Ion Homeostasis in Acetic Acid Stress Adaptation in Yeasts

The maintenance of stable intracellular ion concentrations is a fundamental requirement for the proper functioning of yeast cells. oup.comnih.govresearcher.life Exposure to acetic acid presents a significant challenge to this delicate balance, directly impacting ion homeostasis. oup.comresearcher.life Acetic acid, particularly in its undissociated form at low pH, can diffuse across the plasma membrane and dissociate in the neutral cytoplasm, leading to intracellular acidification and the accumulation of the acetate anion. frontiersin.org

This disruption triggers a complex stress response aimed at restoring ionic equilibrium. A critical aspect of this response is the regulation of proton (H+) homeostasis. oup.com The influx of protons from acetic acid dissociation lowers the intracellular pH, which can be detrimental to cellular processes. oup.com To counteract this, yeast cells activate mechanisms to pump protons out of the cell. oup.com

Beyond proton balance, the homeostasis of other ions such as potassium (K+) is also intricately linked to acetic acid stress adaptation. oup.comnih.gov Disruptions in the electrochemical potential of the membrane caused by proton influx can affect the transport and balance of other ions. oup.comnih.govresearcher.life Research has shown that the regulation of ion fluxes, including those of H+, K+, and even the acetate anion itself, is essential for an effective yeast response and tolerance to acetic acid. oup.comnih.gov The interplay between these different ion balancing systems is a key area of study in understanding yeast's adaptation to weak acid stress. oup.comnih.govresearcher.life

Proton Efflux Mechanisms to Mitigate Acid Stress

A primary strategy employed by microorganisms to counteract the intracellular acidification caused by acetic acid is the active removal of excess protons. This is largely accomplished through the action of proton pumps, with the plasma membrane H+-ATPase being a key player. nih.gov This enzyme utilizes ATP to actively transport protons out of the cytoplasm, thereby helping to maintain a stable intracellular pH. nih.gov The activity of H+-ATPase can be enhanced under acid stress conditions, leading to a more robust capacity for pH homeostasis. nih.gov

In addition to proton pumps, other transport systems such as symporters and antiporters can also contribute to proton efflux. nih.gov Some bacteria have developed specialized acid tolerance systems that involve the consumption of intracellular protons. For example, amino acid decarboxylation systems can neutralize protons by consuming them in enzymatic reactions, effectively raising the intracellular pH. researchgate.net The urease system in some bacteria achieves a similar effect by producing ammonia, which neutralizes protons. nih.gov

These mechanisms are crucial for survival in acidic environments and are often part of a broader, coordinated response to acid stress that also includes modifications to the cell membrane to reduce proton influx and the repair of acid-damaged macromolecules. mdpi.comresearchgate.net

Bioenergetic Pathways Involving Acetate

Acetate as a Carbon Source for Hydrogen Production by Photosynthetic Bacteria

Certain photosynthetic bacteria can utilize acetate as a carbon source for the production of hydrogen (H2), a clean energy alternative. nih.govresearchgate.net This process is an anaerobic, light-dependent electron transfer process. nih.govresearchgate.net Studies have investigated the hydrogen production capabilities of various photosynthetic bacterial strains, such as Rhodopseudomonas sp. and Rhodopseudomonas palustris, using short-chain organic acids like acetate as the electron donor. nih.gov

Research has demonstrated that the rate of hydrogen production is influenced by factors such as the bacterial strain, light intensity, and the concentration of acetate. For instance, one study found that Rhodopseudomonas sp. achieved a maximum H2 production rate of 25 ml H2 l-1 h-1 under a specific light intensity. nih.gov The efficiency of light conversion is also a key parameter, with one strain showing a maximum light efficiency of 6.2%. nih.gov